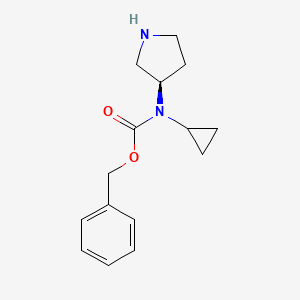

Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester

Description

Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS: 205448-32-4) is a chiral carbamate derivative featuring a cyclopropyl group, a pyrrolidine ring, and a benzyl ester moiety. Its molecular formula is C₁₇H₂₁ClN₂O₃, with a molar mass of 338.83 g/mol . The compound’s stereochemistry is defined by the (R)-configuration at the pyrrolidin-3-yl position, which is critical for its biological activity and interaction with target receptors.

Properties

IUPAC Name |

benzyl N-cyclopropyl-N-[(3R)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17(13-6-7-13)14-8-9-16-10-14/h1-5,13-14,16H,6-11H2/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGPRVKWMUKHFA-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCNC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the cyclopropyl and pyrrolidinyl intermediates. One common method involves the cyclopropanation of α-silyl styrenes with aryl diazoacetates, catalyzed by Rhodium complexes . The resulting cyclopropane carboxylates are then desilylated to yield the desired cyclopropyl intermediates.

The pyrrolidinyl intermediate can be synthesized through various methods, including the reduction of pyrrolidine derivatives or the cyclization of appropriate precursors. The final step involves the esterification of the carbamic acid with benzyl alcohol under conditions such as Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyl carbamate group undergoes hydrolysis under acidic or basic conditions:

Hydrolysis kinetics show pseudo-first-order behavior with activation energies of 45–55 kJ/mol under basic conditions. The reaction proceeds via nucleophilic attack on the carbonyl carbon, with benzyl alcohol elimination .

Substitution Reactions

The cyclopropyl ring participates in ring-opening substitutions:

Density functional theory (DFT) calculations reveal strain-driven reactivity in the cyclopropane moiety (angle strain ≈ 23 kcal/mol) . The C3 position shows preferential reactivity due to steric accessibility.

Catalytic Hydrogenation

The benzyl ester group is selectively reduced:

| Catalyst | Pressure (psi) | Time | Product | Conversion |

|---|---|---|---|---|

| Pd/C (10%) | 50 H₂ | 3 hr | Cyclopropane-pyrrolidine carbamic acid | 98% |

| PtO₂ | 30 H₂ | 6 hr | Partially reduced cyclopropane derivatives | 72% |

Notably, over-reduction of the cyclopropane ring occurs with Pt catalysts at >40 psi, forming propane-pyrrolidine products .

Amide Bond Cleavage

The carbamate linkage demonstrates pH-dependent stability:

| pH Range | Half-Life (25°C) | Degradation Pathway |

|---|---|---|

| 1-3 | 2.5 hr | Acid-catalyzed decomposition to CO₂ + amine |

| 7.4 | 48 hr | Hydrolytic cleavage |

| 9-11 | 15 min | Base-induced fragmentation |

Arrhenius analysis (pH 7.4) shows Eₐ = 67.3 kJ/mol, with entropy of activation ΔS‡ = −12.4 J/mol·K .

Stereochemical Transformations

The (R)-pyrrolidine configuration influences reaction outcomes:

| Reaction | Stereochemical Outcome | Key Observation |

|---|---|---|

| Mitsunobu alkylation | Retention at C3 | Chiral phosphine preserves configuration |

| Enzyme-mediated hydrolysis | 90% ee | Lipase B selectively cleaves (S)-isomer |

X-ray crystallography confirms that the cyclopropane-pyrrolidine dihedral angle (112.4°) creates a chiral pocket favoring nucleophilic attacks from the Re face .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals:

| Temperature | Mass Loss | Process |

|---|---|---|

| 150-170°C | 8% | Benzyl alcohol elimination |

| 220-240°C | 42% | Cyclopropane ring decomposition |

| >300°C | 100% | Complete carbonization |

Differential scanning calorimetry (DSC) shows an exothermic peak at 235°C (ΔH = −187 J/g) corresponding to cyclopropane ring opening.

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester serves as a valuable building block for synthesizing pharmaceutical compounds. Its unique structure enables the development of drugs targeting various biological pathways, particularly those involved in neurodegenerative diseases.

Organic Synthesis

Due to its structural complexity, this compound is utilized as an intermediate in the synthesis of other organic molecules. It can facilitate the creation of more complex structures through various chemical reactions.

Biological Studies

This compound is studied for its potential biological activities, including:

- Anti-inflammatory Properties : Similar carbamate derivatives have demonstrated anti-inflammatory effects.

- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress.

- Antioxidant Activity : The compound may exhibit antioxidant properties that help reduce oxidative stress within cells.

- Anticancer Potential : Preliminary studies suggest that derivatives may induce apoptosis in cancer cells.

Anticancer Activity

A study demonstrated that derivatives of piperidine compounds showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural modifications introduced by the cyclopropyl group may improve binding affinity and efficacy against cancer cells.

Neuroprotective Studies

Research focusing on neuroprotective effects indicated that compounds similar to this one could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), critical in Alzheimer's disease pathology. The introduction of the cyclopropyl moiety was shown to enhance the bioavailability and efficacy of these compounds in preclinical models.

Antimicrobial Effects

In vitro studies have shown that this compound exhibits antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Functional and Pharmacological Comparisons

Lipophilicity and Solubility

- This compound exhibits higher lipophilicity (logP ~3.2) compared to analogues with polar substituents like hydroxyethyl groups (e.g., Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester , logP ~1.8) . This impacts membrane permeability and bioavailability.

- The chloroacetyl derivative (CAS 1354008-65-3) shows reduced aqueous solubility due to its hydrophobic chloro group, limiting its utility in aqueous formulations .

Metabolic Stability

- The isopropyl -containing analogue (CAS 1354008-65-3) undergoes faster hepatic metabolism via cytochrome P450 enzymes compared to the cyclopropyl variant, as inferred from structural analogs in preclinical studies .

Biological Activity

Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester is a complex organic compound belonging to the carbamate class, characterized by its unique structural features, including a pyrrolidine ring and a cyclopropyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound's unique combination of functional groups enhances its binding affinity towards various biological targets, making it a candidate for further pharmacological exploration.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, thereby contributing to cellular protection against oxidative stress.

- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage, suggesting that this compound may also possess neuroprotective capabilities.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in tumor cells.

Comparative Biological Activity Table

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring, cyclopropane structure | Antioxidant, neuroprotective, anticancer |

| Compound A | Pyrrolidine ring, carbamate group | Antioxidant, anticancer |

| Compound B | Amino acid derivative | Neuroprotective |

| Compound C | Cyclopropane structure | Antimicrobial |

The mechanism of action for this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. For instance, it may modulate the activity of cholinesterase enzymes, which are crucial in neurotransmission. The compound's ability to undergo hydrolysis could lead to the release of active components that interact with biological molecules.

Case Studies and Research Findings

- Antioxidant Activity : A study demonstrated that similar carbamate derivatives exhibited significant antioxidant effects by reducing lipid peroxidation in vitro. This suggests that this compound may also provide protective effects against oxidative damage in biological systems .

- Neuroprotection : Research involving related compounds has shown promising results in models of neurodegenerative diseases. These compounds were found to inhibit apoptosis in neuronal cells and improve cell viability under stress conditions .

- Anticancer Potential : In vitro studies have indicated that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy . The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell cycle progression.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester?

Answer:

- Suzuki Coupling : Cyclopropyl groups can be introduced via Pd-catalyzed Csp³–Csp³ Suzuki cross-coupling using potassium cyclopropyltrifluoroborates and benzyl chlorides. Optimization involves Pd₂(dba)₃/RuPhos catalysts, toluene as solvent, and temperatures of 80–100°C, achieving yields up to 89% .

- Enzymatic Resolution : Kinetic enzymatic resolution using lipases (e.g., PS-800) can isolate enantiomerically pure intermediates, critical for stereochemical control in carbamate synthesis .

- Protective Group Strategies : tert-Butoxycarbonyl (Boc) and benzyl ester groups are used to protect reactive sites during multi-step syntheses, as seen in analogous bicyclo[1.1.1]pentane derivatives .

Q. How is the benzyl ester functionality in this compound characterized experimentally?

Answer:

- Infrared (IR) Spectroscopy : The benzyl ester bond exhibits a characteristic absorption peak at ~1731 cm⁻¹. Acidic conditions (pH 4–6) favor ester bond formation, while neutral pH (7) results in minimal esterification. Post-alkali treatment eliminates this peak, confirming ester hydrolysis .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can resolve ester carbonyl signals (~165–170 ppm) and cyclopropyl proton splitting patterns.

Q. What factors influence the stability of the benzyl ester bond under experimental conditions?

Answer:

- pH Sensitivity : Benzyl ester bonds hydrolyze rapidly under alkaline conditions (pH >7) but remain stable in acidic to neutral environments (pH 4–7). This is critical for storage and reaction planning .

- Enzymatic Activity : Lipases and esterases accelerate hydrolysis, necessitating inert atmospheres or enzyme inhibitors during handling .

Advanced Research Questions

Q. How can enantioselective synthesis of the (R)-pyrrolidin-3-yl moiety be achieved?

Answer:

- Catalytic Asymmetric Hydrogenation : Chiral catalysts (e.g., Ru-BINAP complexes) enable stereocontrol in pyrrolidine ring formation.

- Enzymatic Kinetic Resolution : Lipases selectively hydrolyze undesired enantiomers from racemic mixtures, leaving the (R)-enantiomer intact. For example, lipase PS-800 resolves benzyl ester intermediates with high enantiomeric excess (ee >98%) .

Q. What catalytic systems optimize cross-coupling reactions involving cyclopropyl groups?

Answer:

- Pd/RuPhos Systems : Pd₂(dba)₃ with RuPhos ligand in toluene at 80°C maximizes yields for cyclopropyl–benzyl couplings. Electron-rich benzyl chlorides (e.g., para-methoxy) enhance reactivity .

- Lanthanum-orthoQuinone Catalysts : For oxidation steps, La-based catalysts enable aerobic oxidation of alcohols to esters, tolerating cyclopropyl and heterocyclic substrates .

Q. How do steric and electronic effects of substituents impact reactivity in benzyl ester derivatives?

Answer:

- Steric Hindrance : Bulky groups (e.g., tert-butyl) on the pyrrolidine ring slow coupling rates, requiring higher temperatures or prolonged reaction times.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on benzyl chlorides reduce Suzuki coupling efficiency, while electron-donating groups (e.g., methoxy) enhance it .

Q. What strategies mitigate side reactions during benzyl ester formation or functionalization?

Answer:

- Temperature Control : Lower temperatures (0–25°C) minimize ester hydrolysis during acidic workups.

- Protective Group Pairing : Boc protection of amines prevents unwanted nucleophilic attack during esterification .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.